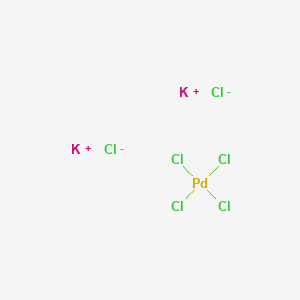

Potassium hexachloropalladate(IV)

Descripción

The exact mass of the compound Potassium hexachloropalladate(IV) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Palladium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium hexachloropalladate(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hexachloropalladate(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

dipotassium;hexachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDRXJBJMMJUSV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexachloropalladate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16919-73-6 | |

| Record name | Dipotassium hexachloropalladate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium hexachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Hexachloropalladate(IV)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical characteristics of Potassium hexachloropalladate(IV) (K₂PdCl₆), a significant compound in catalysis and materials science.

Physical Properties

Potassium hexachloropalladate(IV) is an inorganic compound that presents as red-brown or rose-red crystals or powder.[1][2][3] It possesses a well-defined cubic crystal structure.[1][4][5] Quantitative physical data are summarized in the table below for ease of reference.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | K₂PdCl₆ | [1][6] |

| Molar Mass | 397.33 g/mol | [2] |

| Appearance | Red-brown crystals; Red powder | [1][3] |

| Crystal System | Cubic | [1][4] |

| Space Group | Fm-3m | [4][5] |

| Lattice Parameter (a) | 7.063 Å | [4] |

| Density | 2.738 g/mL at 25 °C | |

| Melting Point | Decomposes, reported at 525 °C | [1][3] |

| Solubility in Water | Sources report it as both poorly soluble and soluble.[1][2] | |

| Solubility Product (Ksp) | 6.0 x 10⁻⁶ | [7][8][9] |

Chemical Properties and Reactivity

The chemical behavior of Potassium hexachloropalladate(IV) is primarily characterized by its decomposition under thermal stress and its role as a precursor in synthesizing other palladium compounds.

2.1 Thermal Decomposition

When subjected to heat, Potassium hexachloropalladate(IV) undergoes thermal decomposition. In this process, the palladium(IV) center is reduced to palladium(II), yielding Potassium tetrachloropalladate(II) and chlorine gas.[1] This reaction highlights the compound's thermal instability at elevated temperatures.

The decomposition reaction is as follows: K₂[PdCl₆] (s) → K₂[PdCl₄] (s) + Cl₂ (g)[1]

A similar decomposition pathway is observed when the compound is treated with a hot, concentrated solution of hydrochloric acid.[1]

Caption: Thermal decomposition pathway of K₂PdCl₆.

2.2 Synthesis

Understanding the synthesis of K₂PdCl₆ provides context for its chemical properties. It is typically prepared through the oxidation of palladium(II) in the presence of potassium and chloride ions. Two common methods include:

-

Reaction with Aqua Regia: Dissolving potassium tetrachloropalladate(II) in aqua regia (a mixture of nitric acid and hydrochloric acid) oxidizes the palladium center.[1] 3K₂[PdCl₄] + 6HCl + 2HNO₃ → 3K₂[PdCl₆] + 2NO + 4H₂O[1]

-

Chlorination: Passing chlorine gas through a suspension of potassium tetrachloropalladate(II) in a potassium chloride solution.[1] K₂[PdCl₄] + Cl₂ → K₂[PdCl₆][1]

Caption: Synthesis pathways for Potassium hexachloropalladate(IV).

Experimental Protocols

Detailed experimental protocols for the determination of the specific physical and chemical properties of Potassium hexachloropalladate(IV) were not available in the cited literature. However, a generalized methodology for determining a key property, the solubility product constant (Ksp), is provided below as a representative experimental workflow.

3.1 Representative Protocol: Determination of Solubility Product Constant (Ksp)

Objective: To determine the Ksp of K₂PdCl₆ in deionized water at a constant temperature (e.g., 25°C). The equilibrium of interest is: K₂PdCl₆(s) ⇌ 2K⁺(aq) + [PdCl₆]²⁻(aq).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid K₂PdCl₆ to a known volume of deionized water in a temperature-controlled water bath set to 25°C.

-

Stir the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the dissolved ions.

-

-

Sample Separation:

-

Allow the solution to settle.

-

Carefully filter the saturated solution through a fine-pore filter paper or centrifuge the sample to separate the undissolved solid from the supernatant liquid. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis of Ion Concentration:

-

The concentration of one of the constituent ions in the clear, saturated filtrate must be determined.

-

Option A: Atomic Spectroscopy for Potassium (K⁺):

-

Dilute a precise volume of the filtrate to a concentration suitable for analysis by Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Prepare a series of potassium standard solutions of known concentrations.

-

Generate a calibration curve by measuring the absorbance or emission of the standard solutions.

-

Measure the absorbance or emission of the diluted sample and determine its potassium concentration using the calibration curve.

-

-

Option B: UV-Visible Spectrophotometry for Hexachloropalladate ([PdCl₆]²⁻):

-

The [PdCl₆]²⁻ ion has a characteristic color and absorbs light in the visible spectrum.

-

Prepare a series of standard solutions of K₂PdCl₆ of known concentrations.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λ_max) to create a calibration curve (Beer's Law plot).

-

Measure the absorbance of the saturated filtrate and determine the concentration of [PdCl₆]²⁻ using the calibration curve.

-

-

-

Calculation of Ksp:

-

From the stoichiometry of the dissolution reaction, if the concentration of [PdCl₆]²⁻ is 'S' mol/L, then the concentration of K⁺ will be '2S' mol/L.

-

The solubility product constant is calculated using the expression: Ksp = [K⁺]²[[PdCl₆]²⁻].

-

Substitute the experimentally determined concentrations into the equation: Ksp = (2S)²(S) = 4S³.

-

Caption: Experimental workflow for Ksp determination.

References

- 1. Potassium hexachloropalladate(IV) - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. strem.com [strem.com]

- 4. mp-23067: K2PdCl6 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 5. Materials Data on K2PdCl6 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 6. Potassium hexachloropalladate(IV) | Cl6K2Pd | CID 61852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. Solved The solubility product constant for K2PdCl6 is | Chegg.com [chegg.com]

- 9. Solved The solubility-product constant for K2PdCl6 is 6.0 3 | Chegg.com [chegg.com]

Technical Guide: Synthesis, Characterization, and Catalytic Applications of Potassium Hexachloropalladate(IV) (K₂PdCl₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of potassium hexachloropalladate(IV) (K₂PdCl₆), a key precursor material in the development of palladium-based catalysts.

Synthesis of K₂PdCl₆

Potassium hexachloropalladate(IV) is a red-brown crystalline solid that is poorly soluble in water.[1] It serves as a stable source of palladium(IV) and is a versatile starting material for the preparation of various palladium catalysts. Two primary methods for its synthesis are well-established, starting from potassium tetrachloropalladate(II) (K₂PdCl₄).

Experimental Protocols

Method 1: Oxidation with Aqua Regia

This method involves the oxidation of palladium(II) to palladium(IV) using aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid.

-

Reaction: 3K₂[PdCl₄] + 6HCl + 2HNO₃ → 3K₂[PdCl₆] + 2NO + 4H₂O[2]

-

Procedure:

-

In a fume hood, carefully prepare aqua regia by slowly adding one volume of concentrated nitric acid to three volumes of concentrated hydrochloric acid.[3][4] The solution will turn yellow-orange.

-

Dissolve potassium tetrachloropalladate(II) in a minimal amount of aqua regia with gentle heating and stirring.

-

Upon complete dissolution, cool the solution to room temperature and then in an ice bath to precipitate the red-brown crystals of K₂PdCl₆.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with small portions of cold, concentrated hydrochloric acid and then with a suitable organic solvent like ethanol (B145695) or ether to remove residual acid and water.

-

Dry the product in a desiccator over a suitable drying agent.

-

Method 2: Oxidation with Chlorine Gas

This method utilizes chlorine gas to oxidize a suspension of potassium tetrachloropalladate(II).

-

Reaction: K₂[PdCl₄] + Cl₂ → K₂[PdCl₆][2]

-

Procedure:

-

Prepare a saturated solution of potassium chloride in water.

-

Suspend potassium tetrachloropalladate(II) in the potassium chloride solution with vigorous stirring to form a slurry.

-

In a well-ventilated fume hood, carefully bubble chlorine gas through the suspension.

-

Continue the chlorine gas flow until the color of the suspension changes from the dark brown of K₂PdCl₄ to the characteristic red-brown of K₂PdCl₆.

-

Collect the precipitated K₂PdCl₆ by vacuum filtration.

-

Wash the product with a cold, saturated solution of potassium chloride, followed by ethanol.

-

Dry the final product in a desiccator.

-

Characterization of K₂PdCl₆

The synthesized K₂PdCl₆ should be thoroughly characterized to confirm its identity, purity, and morphology. The primary techniques employed for this purpose are Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).

Physicochemical and Crystallographic Data

| Property | Value |

| Chemical Formula | K₂PdCl₆ |

| Molar Mass | 397.33 g/mol |

| Appearance | Red-brown crystalline powder[2] |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | 9.725 Å |

| Density | 2.738 g/cm³ at 25 °C |

| Solubility | Poorly soluble in water[2] |

Experimental Protocols for Characterization

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline phase and determine the lattice parameters of the synthesized K₂PdCl₆.

-

Sample Preparation: Finely grind the K₂PdCl₆ crystals into a homogeneous powder using an agate mortar and pestle.[5] Mount the powder on a zero-background sample holder.

-

Instrumentation and Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: Typically operated at 40 kV and 40 mA.

-

Scan Range (2θ): A range of 10° to 90° is generally sufficient to capture the characteristic diffraction peaks.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/min.

-

-

Data Analysis: The obtained diffraction pattern should be compared with standard diffraction data for K₂PdCl₆ from crystallographic databases (e.g., ICDD).

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology, particle size, and shape of the K₂PdCl₆ crystals.

-

Sample Preparation:

-

Mount a small amount of the K₂PdCl₆ powder onto an aluminum SEM stub using double-sided carbon tape.[6]

-

Ensure that the powder is evenly distributed.

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold, palladium, or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.[7][8][9]

-

-

Imaging:

-

Accelerating Voltage: 5-20 kV.

-

Working Distance: 5-15 mm.

-

Detector: Secondary electron (SE) detector for topographical imaging.

-

Transmission Electron Microscopy (TEM)

TEM provides higher resolution images than SEM, allowing for the detailed analysis of crystal structure and morphology at the nanoscale.

-

Sample Preparation:

-

Disperse a small amount of the K₂PdCl₆ powder in a volatile solvent like ethanol or isopropanol.

-

Sonicate the suspension for several minutes to ensure good dispersion.

-

Deposit a drop of the suspension onto a carbon-coated copper TEM grid.[10][11]

-

Allow the solvent to evaporate completely before introducing the grid into the microscope.

-

-

Imaging:

-

Accelerating Voltage: 100-200 kV.

-

Imaging Mode: Bright-field imaging is typically used to observe the overall morphology and size of the crystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

-

Catalytic Applications of K₂PdCl₆

K₂PdCl₆ is a valuable precursor for the preparation of highly active heterogeneous palladium catalysts, particularly palladium on activated carbon (Pd/C). These catalysts are widely used in a variety of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental in pharmaceutical and fine chemical synthesis.[12][13][14]

Preparation of Palladium on Carbon (Pd/C) Catalyst from K₂PdCl₆

This protocol is adapted from established methods for preparing Pd/C from palladium chloride.[1][12][15][16][17]

-

Materials:

-

K₂PdCl₆

-

Activated carbon (high surface area)

-

Deionized water

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), formaldehyde, or hydrogen gas)

-

Base (e.g., sodium hydroxide, if using formaldehyde)

-

-

Procedure (using NaBH₄ as reducing agent):

-

Disperse the desired amount of activated carbon in deionized water in a round-bottom flask with vigorous stirring.

-

In a separate beaker, dissolve the calculated amount of K₂PdCl₆ in deionized water to achieve the target palladium loading (e.g., 5 wt%).

-

Slowly add the K₂PdCl₆ solution to the stirred carbon slurry.

-

Stir the mixture at room temperature for several hours to ensure complete adsorption of the palladium salt onto the carbon support.

-

Prepare a fresh solution of sodium borohydride in deionized water.

-

Slowly add the NaBH₄ solution dropwise to the palladium-carbon slurry. The solution will typically turn black as the palladium ions are reduced to metallic palladium nanoparticles.

-

Continue stirring for an additional 1-2 hours after the addition of the reducing agent is complete.

-

Collect the Pd/C catalyst by vacuum filtration.

-

Wash the catalyst thoroughly with copious amounts of deionized water to remove any residual salts.

-

Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

-

Catalytic Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[18][19][20][21]

-

General Reaction: R-X + R'-B(OH)₂ --(Pd/C, Base)--> R-R' (where X = Br, I)

-

Experimental Protocol:

-

To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the prepared Pd/C catalyst (e.g., 1-5 mol% Pd).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water or ethanol and water.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.

-

The catalyst can be washed with a suitable solvent, dried, and reused.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[12][22][23][24][25]

-

General Reaction: R-X + H₂C=CHR' --(Pd/C, Base)--> R-HC=CHR' (where X = Br, I)

-

Experimental Protocol:

-

In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the prepared Pd/C catalyst (e.g., 1-5 mol% Pd).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Heat the reaction mixture with stirring to a temperature typically between 80 °C and 120 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture and filter off the catalyst.

-

The catalyst can be washed, dried, and reused.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over a drying agent, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

-

Typical Catalytic Performance Data

The following table summarizes typical reaction conditions and performance metrics for Suzuki-Miyaura and Heck reactions catalyzed by supported palladium catalysts, which can be expected for catalysts derived from K₂PdCl₆. Actual results will depend on the specific substrates and optimized reaction conditions.

| Reaction | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura[21] | 0.1 - 5 | K₂CO₃, Cs₂CO₃ | Toluene/Water | 80 - 110 | 85 - 99 |

| Heck[12] | 1 - 5 | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 140 | 80 - 98 |

References

- 1. Palladium on carbon - Sciencemadness Wiki [sciencemadness.org]

- 2. Potassium hexachloropalladate(IV) - Wikipedia [en.wikipedia.org]

- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 4. youtube.com [youtube.com]

- 5. physics.rutgers.edu [physics.rutgers.edu]

- 6. Morphological analysis of Pd/C nanoparticles using SEM imaging and advanced deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SEM Sample Preparation | CMIF | Ohio State [cmif.osu.edu]

- 8. SEM SAMPLE PREPARATION LAB. - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]

- 9. fy.chalmers.se [fy.chalmers.se]

- 10. researchgate.net [researchgate.net]

- 11. PPT - TEM Sample Preparation for Inorganic Materials PowerPoint Presentation - ID:4203708 [slideserve.com]

- 12. mdpi.com [mdpi.com]

- 13. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. | Faculty members [faculty.ksu.edu.sa]

- 14. researchgate.net [researchgate.net]

- 15. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 16. US3736266A - Preparation of carbon supported palladium catalysts - Google Patents [patents.google.com]

- 17. US4476242A - Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palladium on Activated Carbon - A Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diva-portal.org [diva-portal.org]

- 24. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Potassium Hexachloropalladate(IV) (CAS: 16919-73-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Potassium Hexachloropalladate(IV), a key inorganic compound in catalysis and a precursor in the development of novel therapeutic agents.

Core Properties and Characteristics

Potassium hexachloropalladate(IV) is a red-brown crystalline solid. It is poorly soluble in water and decomposes upon heating.[1] The compound has a cubic crystal structure.[1]

Physical and Chemical Properties

The key physical and chemical properties of Potassium hexachloropalladate(IV) are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | K₂[PdCl₆] | [2] |

| Molar Mass | 397.32 g/mol | [2] |

| Appearance | Red-brown crystals | [2] |

| Density | 2.74 g/cm³ | [2] |

| Melting Point | Decomposes at 525 °C | [2] |

| Solubility in Water | Poorly soluble | [2] |

| Solubility Product (Ksp) | 6.0 x 10⁻⁶ | [3] |

| Crystal System | Cubic | |

| Space Group | Fm-3m | [4] |

Structural Information

Potassium hexachloropalladate(IV) crystallizes in a cubic system. The structure consists of potassium cations (K⁺) and hexachloropalladate(IV) anions ([PdCl₆]²⁻). In the [PdCl₆]²⁻ anion, the palladium atom is in a +4 oxidation state and is octahedrally coordinated to six chloride ligands.

| Parameter | Value | Citations |

| Space Group | Fm-3m | [4] |

| K-Cl Bond Length | 3.45 Å | [1] |

| Pd-Cl Bond Length | 2.33 Å | [1] |

Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Assignment |

| Raman Active | ||

| ν(sym) | ~286 | Pd-Cl stretch (Ag) |

| Infrared Active | ||

| ν(asym) | ~309 | Pd-Cl stretch |

| δ(deformation) | 140 - 178 | Cl-Pd-Cl bend |

(Data derived from studies on related palladate complexes)[5]

Experimental Protocols

Synthesis of Potassium Hexachloropalladate(IV)

There are two primary methods for the synthesis of Potassium hexachloropalladate(IV).

Method 1: Oxidation with Aqua Regia

This method involves the dissolution of potassium tetrachloropalladate(II) in aqua regia.[2]

Reaction: 3K₂[PdCl₄] + 6HCl + 2HNO₃ → 3K₂[PdCl₆] + 2NO + 4H₂O[2]

Method 2: Chlorination of Potassium Tetrachloropalladate(II)

This is a common laboratory-scale synthesis that involves passing chlorine gas through a suspension of potassium tetrachloropalladate(II).[2]

Reaction: K₂[PdCl₄] + Cl₂ → K₂[PdCl₆][2]

Detailed Protocol (based on analogous preparations):

-

Preparation of Chlorine Gas: Set up a chlorine gas generator. A common method is the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid. (Caution: Chlorine gas is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.) [6]

-

Suspension Preparation: Prepare a suspension of potassium tetrachloropalladate(II) in a concentrated aqueous solution of potassium chloride in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Chlorination: Bubble the generated chlorine gas through the stirred suspension. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the color change of the solid from the reddish-brown of K₂[PdCl₄] to the darker red-brown of K₂[PdCl₆].

-

Isolation and Purification: Once the reaction is complete, the solid product is isolated by filtration. It is then washed with cold water and ethanol (B145695) to remove any unreacted starting materials and byproducts.

-

Drying: The final product is dried in a desiccator over a suitable drying agent.

Applications in Drug Development

Potassium hexachloropalladate(IV) is a valuable precursor in the synthesis of palladium-based compounds with potential anticancer properties. These complexes are being investigated as alternatives to platinum-based drugs like cisplatin, with the aim of reducing toxicity and overcoming drug resistance.

Role as a Precursor for Anticancer Agents

Palladium(II) and Palladium(IV) complexes derived from K₂[PdCl₆] have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action of these complexes is multifaceted and appears to differ from that of cisplatin.

Mechanism of Action of Derivative Palladium Complexes

Research indicates that palladium complexes synthesized from K₂[PdCl₆] can induce cancer cell death through several mechanisms:

-

Induction of Apoptosis: These complexes can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This involves the activation of caspases (such as caspase-3, -8, and -9) and modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[9][10]

-

Cell Cycle Arrest: The palladium derivatives have been shown to arrest the cell cycle at different phases, including the G0/G1, S, and G2/M phases, thereby inhibiting cancer cell proliferation.[7][9]

-

Generation of Oxidative Stress: The complexes can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell damage and death.[7]

-

Disruption of Signaling Pathways: There is evidence that these compounds can interfere with key signaling pathways involved in cell survival and proliferation, such as the NF-κB/AKT/CREB pathway.

Safety and Handling

Potassium hexachloropalladate(IV) is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes serious eye irritation and may cause skin irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place. The material is hygroscopic.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Conclusion

Potassium hexachloropalladate(IV) is a fundamentally important compound with well-defined properties. Its primary significance for researchers in the life sciences and drug development lies in its role as a versatile precursor for the synthesis of novel palladium-based anticancer agents. The resulting complexes exhibit promising cytotoxic activity through mechanisms that include the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress, offering potential avenues for the development of new cancer therapies. Further research into the specific biological targets and signaling pathways of these derivative compounds is a promising area of investigation.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Potassium hexachloropalladate(IV) - Wikipedia [en.wikipedia.org]

- 3. Solved The solubility product constant for K2PdCl6 is | Chegg.com [chegg.com]

- 4. Materials Data on K2PdCl6 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 5. A vibrational study of various K2PdCl(4-x)Br(x) solid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis-inducing Effect of a Palladium(II) Complex-[PdCl(terpy)](sac).2H2O] on Ehrlich Ascites Carcinoma (EAC) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium Hexachloropalladate(IV) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium hexachloropalladate(IV) (K₂[PdCl₆]) in common organic solvents. Due to a notable scarcity of published quantitative data, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to Potassium Hexachloropalladate(IV)

Potassium hexachloropalladate(IV) is an inorganic complex with the chemical formula K₂[PdCl₆]. It presents as red-brown crystals and is known to be poorly soluble in water.[1] This low aqueous solubility is a key consideration when selecting appropriate solvents for its various applications, which include use in photography, as an organic reagent, and as a pharmaceutical intermediate.[1] Understanding its solubility in non-aqueous, organic solvents is critical for reaction chemistry, purification, and formulation in various scientific and industrial settings.

Theoretical Solubility Profile in Organic Solvents

The solubility of ionic compounds like potassium hexachloropalladate(IV) in organic solvents is governed by the principle of "like dissolves like." Generally, inorganic salts exhibit low solubility in nonpolar organic solvents. The polarity of the solvent, its ability to solvate the potassium and hexachloropalladate ions, and the lattice energy of the salt are all critical factors.

Based on general principles of inorganic salt solubility, a qualitative prediction of solubility in common organic solvents can be made. For instance, its analogue, potassium hexachloroplatinate(IV), is cited as being insoluble in alcohol.[2] It is reasonable to extrapolate that K₂[PdCl₆] will exhibit very limited solubility in low-polarity solvents and may show slightly increased, though likely still poor, solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of Potassium Hexachloropalladate(IV) in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | While polar, the hydrogen bonding network is less effective at solvating the large [PdCl₆]²⁻ anion compared to water. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Sparingly Soluble | The higher dipole moment may allow for some solvation of the ions, potentially leading to slightly greater solubility than in protic solvents. |

| Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Insoluble | The low polarity of these solvents makes them incapable of overcoming the lattice energy of the ionic salt. |

Note: This table is based on theoretical principles and serves as a guideline. Experimental verification is essential.

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, researchers will need to perform experimental solubility determinations. The following are detailed methodologies suitable for inorganic salts in organic solvents.

This is a classical and straightforward method for determining solubility.

Protocol:

-

Sample Preparation: Add an excess amount of potassium hexachloropalladate(IV) to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period to ensure equilibrium is reached. Preliminary experiments suggest that 20 hours is often adequate for equilibration between a solid solute and its solution.[3][4]

-

Phase Separation: Allow the suspension to settle, or centrifuge it to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt).

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: The solubility can be calculated in g/L or mol/L using the mass of the residue and the volume of the supernatant extracted.

This method is highly sensitive and suitable for determining low concentrations.

Protocol:

-

Standard Curve Generation: Prepare a series of standard solutions of potassium hexachloropalladate(IV) of known concentrations in a suitable solvent (one in which it has some measurable solubility, or a mixture). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute a known volume of the clear supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the standard curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Concentration Determination: Use the peak area from the sample and the standard curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

This is an indirect method that can be useful for complex systems.

Protocol:

-

Spiking: Add a small, known amount of a volatile compound (e.g., methanol) to the organic solvent being tested.

-

Solution Preparation: Prepare a series of solutions with increasing concentrations of potassium hexachloropalladate(IV) in the spiked solvent.

-

Vial Sealing: Place a known volume of each solution into a headspace vial and seal it.

-

Equilibration: Allow the vials to equilibrate at a constant temperature with gentle shaking.

-

Headspace Analysis: Analyze the vapor phase of each vial using a headspace gas chromatograph. The concentration of the volatile spike in the vapor phase will change with the salt concentration in the liquid phase.

-

Breakpoint Identification: Plot the concentration of the volatile compound in the vapor phase against the concentration of the salt in the solution. A breakpoint in the curve will occur when the solution becomes saturated. The salt concentration at this breakpoint corresponds to its solubility.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of potassium hexachloropalladate(IV).

Caption: Experimental workflow for determining the solubility of K₂[PdCl₆].

Data Presentation

When quantitative data is obtained through the aforementioned experimental protocols, it should be summarized in a clear, tabular format for easy comparison.

Table 2: Template for Reporting Quantitative Solubility Data of K₂[PdCl₆]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | 25 | e.g., Gravimetric | |||

| e.g., Acetonitrile | 25 | e.g., HPLC | |||

| e.g., DMF | 25 | ||||

| ... | ... |

Conclusion

While published quantitative data on the solubility of potassium hexachloropalladate(IV) in common organic solvents is scarce, its solubility profile can be systematically determined through established experimental protocols. This guide provides the theoretical background and detailed methodologies necessary for researchers to generate reliable solubility data. The choice of method will depend on the expected solubility range and the available analytical instrumentation. Accurate determination of these solubility parameters is fundamental for the effective use of this compound in research and development.

References

- 1. Potassium hexachloropalladate(IV) - Wikipedia [en.wikipedia.org]

- 2. Potassium hexachloroplatinate(IV), ca. 40% Pt 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide on the Thermal Decomposition Pathway of Solid K₂PdCl₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of solid potassium hexachloropalladate(IV) (K₂PdCl₆). The information presented herein is curated for professionals in research, science, and drug development who utilize palladium compounds in their work. This document details the decomposition mechanism, intermediate products, and final residues, supported by quantitative data and detailed experimental protocols.

Introduction

Potassium hexachloropalladate(IV), an inorganic compound with the formula K₂PdCl₆, is a red-brown crystalline solid.[1][2] Its thermal stability and decomposition characteristics are of significant interest in various applications, including catalysis and materials synthesis. Understanding the precise pathway of its decomposition is crucial for controlling reactions and ensuring the desired outcomes in experimental and industrial processes.

Thermal Decomposition Pathway

The thermal decomposition of solid K₂PdCl₆ is a multi-step process. Upon heating, it undergoes a reduction of the palladium center from Pd(IV) to Pd(II), followed by further decomposition to metallic palladium. The overall pathway can be summarized as follows:

Step 1: Decomposition of K₂PdCl₆ to K₂PdCl₄

The initial stage of decomposition involves the loss of chlorine gas (Cl₂) and the formation of potassium tetrachloropalladate(II) (K₂PdCl₄).

K₂PdCl₆(s) → K₂PdCl₄(s) + Cl₂(g) [1]

This step represents a key transition in the coordination chemistry of the palladium ion.

Step 2: Decomposition of K₂PdCl₄

The intermediate compound, K₂PdCl₄, is stable over a certain temperature range before it undergoes further decomposition at higher temperatures. This second stage involves the reduction of Pd(II) to metallic palladium (Pd) and the formation of potassium chloride (KCl). The exact mechanism and stoichiometry of this step can be complex and may proceed through various intermediates.

A plausible reaction for this second stage is:

K₂PdCl₄(s) → 2KCl(s) + Pd(s) + Cl₂(g)

Quantitative Data

The following table summarizes the quantitative data associated with the thermal decomposition of K₂PdCl₆, including the temperature ranges for each decomposition step and the corresponding theoretical mass loss. Note: Experimental values can vary depending on the specific experimental conditions.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gas | Solid Residue |

| K₂PdCl₆ → K₂PdCl₄ | ~380 - 500 | ~17.8 | Cl₂ | K₂PdCl₄ |

| K₂PdCl₄ → 2KCl + Pd | > 500 | ~17.8 (from K₂PdCl₄) | Cl₂ | 2KCl + Pd |

| Overall Decomposition | ~380 - 600+ | ~35.6 | Cl₂ | 2KCl + Pd |

Experimental Protocols

The investigation of the thermal decomposition of K₂PdCl₆ typically employs thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) is also crucial for identifying the gaseous products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of K₂PdCl₆ and identify the distinct decomposition steps.

Instrumentation: A thermogravimetric analyzer capable of operating up to at least 800°C.

Experimental Parameters:

-

Sample Mass: 5-10 mg of finely ground K₂PdCl₆ powder.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert atmosphere, typically flowing nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation and carry away evolved gases.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster rates can be employed to study the kinetics of the decomposition.

-

Temperature Range: 25 °C to 800 °C.

Procedure:

-

Tare the empty crucible.

-

Accurately weigh 5-10 mg of the K₂PdCl₆ sample into the crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with the inert gas for at least 30 minutes to ensure an oxygen-free environment.

-

Start the heating program and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset and completion temperatures of each mass loss step and calculate the percentage mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and their associated enthalpy changes.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

-

Sample Mass: 2-5 mg of K₂PdCl₆.

-

Crucible: Hermetically sealed aluminum or platinum crucibles. A pinhole in the lid is often used to allow evolved gases to escape.

-

Atmosphere: Inert atmosphere (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh the sample into a crucible and seal it.

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Begin the heating program under the inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC curve to identify endothermic and exothermic peaks corresponding to thermal events.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

Perform a TGA experiment as described in section 4.1.

-

The evolved gases from the TGA furnace are continuously transferred to the mass spectrometer.

-

Monitor the mass-to-charge ratios (m/z) corresponding to the expected evolved gases (e.g., m/z for Cl₂ are 70, 72, 74).

-

Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data to confirm the identity of the evolved gases at each decomposition stage.

Visualizations

Thermal Decomposition Pathway of K₂PdCl₆

Caption: Thermal decomposition pathway of solid K₂PdCl₆.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis of K₂PdCl₆.

References

An In-depth Technical Guide to Understanding the Oxidation State of Palladium in K₂PdCl₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation state of palladium in potassium hexachloropalladate(IV) (K₂PdCl₆). Understanding the electronic state of the central metal ion is fundamental to predicting the chemical reactivity, stability, and potential applications of coordination compounds in fields such as catalysis and pharmaceutical development.

Fundamental Principles of Oxidation State Assignment

The oxidation state, or oxidation number, of a central metal atom in a coordination complex is the hypothetical charge it would hold if all bonds to the ligands were 100% ionic. The assignment follows a set of established rules:

-

The sum of the oxidation states of all atoms within a neutral compound is zero.[1]

-

For monoatomic ions, the oxidation state is equal to the ion's charge.

-

In compounds, alkali metals (Group 1), such as potassium (K), consistently exhibit an oxidation state of +1.[2]

-

Halogens, such as chlorine (Cl), typically have an oxidation state of -1 when bonded to a less electronegative element, which is the case in most coordination complexes.[2]

-

The sum of oxidation states for all atoms within a polyatomic ion must equal the overall charge of that ion.[1]

Determination of Palladium's Oxidation State in K₂PdCl₆

To determine the oxidation state of palladium (Pd) in the neutral compound K₂PdCl₆, we apply the aforementioned principles. The compound consists of two potassium (K⁺) cations and one hexachloropalladate ([PdCl₆]²⁻) anion.

Let 'x' represent the unknown oxidation state of palladium.

-

Oxidation state of Potassium (K): +1

-

Oxidation state of Chlorine (Cl): -1

-

Overall charge of the compound: 0

The sum of the oxidation states of all constituent atoms must equal zero:

(2 * Oxidation State of K) + (1 * Oxidation State of Pd) + (6 * Oxidation State of Cl) = 0

Substituting the known values:

(2 * (+1)) + (x) + (6 * (-1)) = 0

2 + x - 6 = 0

x - 4 = 0

x = +4

Therefore, the oxidation state of palladium in K₂PdCl₆ is +4 . This is reflected in the compound's systematic name: potassium hexachloropalladate(IV).[3]

Physicochemical Data

The properties of K₂PdCl₆ are consistent with a high-valent palladium center. A summary of key quantitative data is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | K₂PdCl₆ | [3] |

| Molar Mass | 397.32 g·mol⁻¹ | [3] |

| Appearance | Red-brown crystals | [3] |

| Density | 2.74 g/cm³ | [3] |

| Solubility in Water | Poorly soluble | [3] |

| Solubility Product (Ksp) | 6.0 x 10⁻⁶ for K₂PdCl₆ ⇌ 2K⁺ + [PdCl₆]²⁻ | [4][5] |

Experimental Protocol: Synthesis of K₂PdCl₆

The synthesis of potassium hexachloropalladate(IV) typically involves the oxidation of a palladium(II) source. The following protocols are established methods for its preparation.[3]

Method 1: Oxidation with Aqua Regia

-

Starting Material: Potassium tetrachloropalladate(II) (K₂PdCl₄).

-

Procedure: Dissolve K₂PdCl₄ in aqua regia (a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 molar ratio).

-

Reaction: The palladium(II) center is oxidized to palladium(IV) by the strong oxidizing environment.

-

Isolation: The product, K₂PdCl₆, precipitates from the solution and can be isolated by filtration, followed by washing and drying.

Method 2: Oxidation with Chlorine Gas

-

Starting Material: A suspension of potassium tetrachloropalladate(II) (K₂PdCl₄) in a potassium chloride (KCl) solution.

-

Procedure: Pass chlorine gas (Cl₂) through the stirred suspension.

-

Reaction: The chlorine gas acts as the oxidizing agent, converting Pd(II) to Pd(IV).

-

K₂[PdCl₄] + Cl₂ → K₂[PdCl₆][3]

-

-

Isolation: The resulting red-brown K₂PdCl₆ solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove excess reactants, and dried.

Visualization of a Logical Workflow

The following diagram illustrates the logical process for deducing the oxidation state of palladium in K₂PdCl₆ based on fundamental chemical principles.

Caption: Logical workflow for determining the oxidation state of Palladium in K₂PdCl₆.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.viu.ca [web.viu.ca]

- 3. Potassium hexachloropalladate(IV) - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Solved The solubility-product constant for K2PdCl6 is | Chegg.com [chegg.com]

- 6. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

Unveiling the Crimson Salt: A Technical History of Potassium Hexachloropalladate(IV)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and fundamental properties of potassium hexachloropalladate(IV) (K₂[PdCl₆]). From its early synthesis in the 19th century to its modern applications, this document provides a comprehensive overview for researchers and professionals in chemistry and drug development. Detailed experimental protocols, quantitative data, and visualized synthesis pathways are presented to facilitate a deeper understanding and practical application of this significant palladium compound.

Discovery and Historical Context

The history of potassium hexachloropalladate(IV) is intrinsically linked to the discovery of palladium itself. Palladium was first isolated in 1803 by the English chemist William Hyde Wollaston, who separated it from platinum ore using aqua regia. While the exact date of the first synthesis of potassium hexachloropalladate(IV) is not definitively documented in widely accessible literature, historical context points to its preparation and characterization within the burgeoning field of inorganic chemistry in the 19th century.

Comprehensive historical accounts of inorganic compounds, such as those found in Gmelin's Handbook of Inorganic Chemistry, particularly the volume on palladium published in 1942, are considered the authoritative sources for such information. These extensive compilations detail the formation and preparation of countless compounds, drawing from primary scientific literature of the preceding centuries. The synthesis of complex salts like potassium hexachloropalladate(IV) would have been a natural progression in the study of palladium's properties following its discovery. Early methods likely involved the oxidation of palladium(II) salts in the presence of potassium and chloride ions, laying the groundwork for the more refined synthetic procedures used today.

Physicochemical Properties

Potassium hexachloropalladate(IV) is a distinctive red-brown crystalline solid.[1] Its properties are summarized in the tables below, providing key data for laboratory use and characterization.

Table 1: General and Physical Properties of Potassium Hexachloropalladate(IV)

| Property | Value |

| Chemical Formula | K₂[PdCl₆] |

| IUPAC Name | Potassium hexachloropalladate(IV) |

| Molar Mass | 397.32 g/mol |

| Appearance | Red-brown crystals |

| Crystal System | Cubic |

| Density | 2.74 g/cm³ |

| Melting Point | Decomposes at high temperatures |

| Solubility in Water | Poorly soluble |

Table 2: Chemical and Safety Information

| Property | Value |

| Chemical Stability | Decomposes upon heating or in hot concentrated hydrochloric acid.[1] |

| CAS Number | 16919-73-6 |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| GHS Signal Word | Warning |

| Hazard Statements | H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |

Experimental Protocols

The synthesis of potassium hexachloropalladate(IV) can be achieved through several methods. The two most common and historically significant procedures are detailed below.

Synthesis by Oxidation with Aqua Regia

This method involves the oxidation of a palladium(II) salt, potassium tetrachloropalladate(II), using aqua regia (a mixture of nitric acid and hydrochloric acid).

Experimental Workflow:

References

K2PdCl6: A Gateway to High-Performance Palladium(II) Catalysts for Drug Development and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The efficiency and versatility of these reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of these transformations lies the palladium catalyst, and the choice of its precursor is a critical factor influencing catalytic activity, stability, and overall process efficiency. Among the various precursors available, potassium hexachloropalladate(IV) (K2PdCl6) has emerged as a valuable and versatile starting material for the generation of highly active palladium(II) catalysts. This technical guide provides a comprehensive overview of the use of K2PdCl6 as a precursor for palladium(II) catalysts, with a focus on its application in key carbon-carbon bond-forming reactions.

From Precursor to Catalyst: The Transformation of K2PdCl6

Potassium hexachloropalladate(IV) is a stable, red-brown crystalline solid. Its utility as a precursor stems from its ability to be readily converted to catalytically active palladium(II) species or palladium nanoparticles. A key chemical property of K2PdCl6 is its thermal decomposition to potassium tetrachloropalladate(II) (K2PdCl4) and chlorine gas.[1] This transformation is often the initial step in the synthesis of palladium(II) catalysts, making K2PdCl4 a closely related and frequently utilized precursor in its own right.

The general workflow for preparing a supported palladium catalyst from a precursor like K2PdCl6 typically involves the following key stages:

-

Dissolution: The precursor is dissolved in a suitable solvent, often water or an acidic solution.

-

Impregnation/Deposition: The support material (e.g., activated carbon, alumina, silica) is introduced into the precursor solution, allowing the palladium species to adsorb onto the support surface.

-

Reduction (for Pd(0) catalysts): A reducing agent is added to convert the palladium ions to metallic palladium nanoparticles.

-

Washing and Drying: The resulting catalyst is thoroughly washed to remove any impurities and then dried.

The following diagram illustrates a generalized workflow for the preparation of a supported palladium catalyst.

Key Applications in Cross-Coupling Reactions

Palladium(II) catalysts derived from K2PdCl6 are highly effective in a variety of fundamentally important cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance.

The Heck Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[1][2] The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the active Pd(0) catalyst. While the cycle is generally depicted with Pd(0), Pd(II) precursors are commonly used and are reduced in situ to the active catalytic species.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes by coupling an organoboron compound with a halide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

The Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated enynes, which are important structural motifs in many natural products and functional materials. The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Experimental Protocols

While specific protocols starting directly from K2PdCl6 are not as commonly reported as those using PdCl2 or Pd(OAc)2, the general procedures are analogous due to the in situ formation of Pd(II) species. Below are representative experimental protocols for the synthesis of a supported palladium catalyst and its application in a Heck coupling reaction, adapted from procedures using closely related palladium precursors.

Synthesis of a Supported Palladium Catalyst

This protocol describes the preparation of a palladium catalyst supported on an organic-inorganic hybrid material, which can be adapted for use with K2PdCl6.

Materials:

-

Potassium hexachloropalladate(IV) (K2PdCl6)

-

Support material (e.g., functionalized silica)

-

Solvent (e.g., deionized water, ethanol)

-

Reducing agent (e.g., sodium borohydride, hydrazine (B178648) hydrate)

Procedure:

-

Support Preparation: The support material is prepared and functionalized as required.

-

Palladium Deposition: An aqueous solution of K2PdCl6 is prepared. The support material is suspended in this solution and stirred for a specified time to allow for the adsorption of the palladium precursor.

-

Reduction: A solution of the reducing agent is added dropwise to the suspension under vigorous stirring. The color of the suspension will typically change, indicating the formation of palladium nanoparticles.

-

Isolation and Washing: The catalyst is isolated by filtration and washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.

-

Drying: The catalyst is dried in an oven at a specified temperature.

General Procedure for a Heck Coupling Reaction

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Base (e.g., K2CO3, triethylamine)

-

Solvent (e.g., DMF, NMP)

-

Palladium catalyst

Procedure:

-

To a reaction vessel, add the aryl halide, alkene, base, and the palladium catalyst.

-

Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction by adding water and extracting the product with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography.

Quantitative Data and Catalyst Performance

The performance of a palladium catalyst is typically evaluated based on several key metrics, including yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes representative data for palladium-catalyzed cross-coupling reactions, highlighting the high efficiency that can be achieved. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, ligands, and substrates.

| Reaction | Catalyst Precursor | Catalyst Loading (mol%) | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| Heck | PdCl2 | 0.001 | Iodobenzene, Styrene | K2CO3 | NMP | 130 | - | >95 | - | - |

| Suzuki | K2PdCl4 | - | Aryl halides, Phenylboronic acid | K2CO3 | Water | - | - | up to 97 | 4692 | - |

| Suzuki | Pd/C | 3 | Iodobenzene, Phenylboronic acid | - | Water | - | 0.17 | 100 | - | - |

| Sonogashira | Pd/CuFe2O4 | 3 | Iodobenzene, Phenylacetylene | K2CO3 | EtOH | 70 | - | - | - | - |

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Conclusion

Potassium hexachloropalladate(IV) serves as a robust and convenient precursor for the generation of highly active palladium(II) catalysts. Its stability and ease of conversion to catalytically relevant species make it an attractive choice for researchers in both academic and industrial settings. The palladium catalysts derived from K2PdCl6 have demonstrated exceptional performance in a range of pivotal cross-coupling reactions, enabling the efficient synthesis of complex molecules that are crucial for drug discovery and the development of novel materials. Further research into the development of tailored catalysts from K2PdCl6, with a focus on optimizing reaction conditions and exploring new applications, will undoubtedly continue to advance the field of organic synthesis.

References

The Alchemist's Salt: A Technical Guide to Potassium Hexachloropalladate(IV) in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium hexachloropalladate(IV) (K₂PdCl₆), a seemingly simple inorganic salt, holds a significant position in the arsenal (B13267) of the modern organic chemist. While often overshadowed by more commonly used palladium precursors like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), K₂PdCl₆ offers a unique entry point into palladium catalysis, particularly in reactions proceeding through a Pd(IV) oxidation state. This guide provides an in-depth exploration of the fundamental principles governing the use of Potassium hexachloropalladate(IV) in organic synthesis, focusing on its role as a catalyst precursor in key transformations such as cross-coupling reactions and C-H functionalization.

Core Principles of Potassium Hexachloropalladate(IV) in Catalysis

Potassium hexachloropalladate(IV) is a stable, red-brown crystalline solid. Its utility in organic synthesis primarily stems from its ability to serve as a precursor to catalytically active palladium species, typically Pd(0) or Pd(II). The in-situ reduction of the Pd(IV) center is a crucial first step in most catalytic cycles.

Activation of the Pre-catalyst: The activation of K₂PdCl₆ to a catalytically active Pd(0) species is a critical initiation step. This reduction can be achieved using various reagents and conditions, often integrated into the reaction mixture. Common reducing agents include phosphines, amines, or even the solvent itself at elevated temperatures. The choice of reducing agent and conditions can significantly influence the nature of the active catalyst and, consequently, the reaction's efficiency.

Below is a generalized workflow for the in-situ activation of K₂PdCl₆ for a generic cross-coupling reaction.

Applications in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While specific and detailed quantitative data for K₂PdCl₆ as the direct precursor in many named cross-coupling reactions is not as extensively documented as for other palladium sources, the underlying principles of its participation in these catalytic cycles are well-understood.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a powerful tool in the synthesis of biaryls and other conjugated systems. When K₂PdCl₆ is used as a precatalyst, it is first reduced in situ to Pd(0), which then enters the catalytic cycle.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the active catalyst is a Pd(0) species generated from the K₂PdCl₆ precursor.

Generalized Catalytic Cycle for the Heck Reaction:

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The catalytic cycle typically involves both palladium and copper catalysts.

Generalized Catalytic Cycle for the Sonogashira Coupling:

Quantitative Data for Cross-Coupling Reactions:

While specific data for K₂PdCl₆ is sparse, the following table provides representative data for palladium-catalyzed cross-coupling reactions using a related Pd(II) precursor, K₂PdCl₄, to illustrate typical reaction parameters.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |

| Mizoroki-Heck | Iodobenzene | Butyl acrylate | 1 | Et₃N | DMSO | - | [1] |

| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | 5 | NaOH | MeCN/H₂O | - | [1] |

| Sonogashira | Iodobenzene | Phenylacetylene | 1 | Et₃N | DMSO | - | [1] |

Note: The yields for these specific examples were not provided in the reference. This table illustrates the reaction conditions.[1]

C-H Activation

Direct C-H bond functionalization is a highly sought-after transformation as it offers a more atom- and step-economical approach to the synthesis of complex molecules. Palladium catalysts, including those derived from K₂PdCl₆, can facilitate the activation of otherwise inert C-H bonds.

The mechanism of Pd-catalyzed C-H activation can proceed through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic cleavage. The operative pathway is influenced by the palladium oxidation state, the ligands, and the substrate.

Generalized Mechanism for Concerted Metalation-Deprotonation (CMD):

Synthesis of Heterocycles

Palladium catalysis is a powerful tool for the construction of heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. K₂PdCl₆ can serve as a precursor for catalysts used in various cyclization reactions, including intramolecular Heck reactions and C-H activation/annulation cascades.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction for Heterocycle Synthesis

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the aryl or vinyl halide substrate (1.0 equiv.), the palladium precursor (e.g., K₂PdCl₆, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand, 2-10 mol%), and a base (e.g., K₂CO₃, NaOAc, or Et₃N, 1.5-3.0 equiv.).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene) is added via syringe.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-140 °C) and stirred for the required time (1-24 h), monitoring the reaction progress by TLC or GC/LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired heterocyclic product.

Conclusion

Potassium hexachloropalladate(IV) represents a valuable, albeit less commonly exploited, precursor for a wide range of palladium-catalyzed organic transformations. Its stability and accessibility make it an attractive option for generating catalytically active palladium species in situ. While a comprehensive database of quantitative data for reactions specifically employing K₂PdCl₆ is still developing in the public domain, the fundamental principles of its activation and participation in catalytic cycles for cross-coupling, C-H activation, and heterocycle synthesis are well-aligned with the broader understanding of palladium catalysis. Further research into the specific applications and optimization of reaction conditions using K₂PdCl₆ is warranted to fully unlock its potential in modern organic synthesis.

Disclaimer: This document is intended as a technical guide for research and development professionals. All experimental procedures should be carried out by trained personnel in a properly equipped laboratory, adhering to all necessary safety precautions. The provided experimental protocols are generalized and may require optimization for specific substrates.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Potassium Hexachloropalladate(IV) as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry and materials science for the construction of complex molecular architectures. While a variety of palladium sources are utilized, Potassium hexachloropalladate(IV) (K₂PdCl₆) serves as a stable, solid, and water-soluble precatalyst. In the reaction medium, the Pd(IV) center is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. These application notes provide detailed protocols and guidelines for employing K₂PdCl₆ in Suzuki-Miyaura coupling reactions.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with Pd(0) and Pd(II) intermediates. When using Potassium hexachloropalladate(IV) as the precatalyst, an initial reduction step is required to generate the active Pd(0) species. This reduction can be facilitated by solvents, bases, or other components of the reaction mixture.

The key steps are:

-

Precatalyst Activation: Reduction of Pd(IV) (from K₂PdCl₆) to Pd(II) and subsequently to the active Pd(0) species.

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (R²-BY₂) undergoes transmetalation with the Pd(II) complex, where the organic group R² replaces the halide on the palladium center.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using Potassium hexachloropalladate(IV) as the precatalyst. The reaction conditions should be optimized for specific substrates.

Materials:

-

Aryl Halide (e.g., Aryl Bromide)

-

Arylboronic Acid

-

Potassium hexachloropalladate(IV) (K₂PdCl₆)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, Water, or a mixture)

-

Inert Gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Experimental Workflow:

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), base (2.0-3.0 mmol, 2.0-3.0 equiv), and Potassium hexachloropalladate(IV) (0.01-0.05 mmol, 1-5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent or solvent mixture (e.g., Toluene/Water 4:1, 5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-